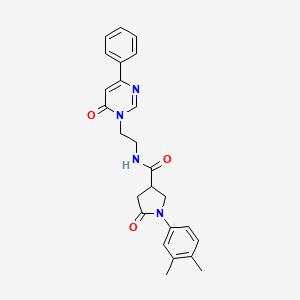

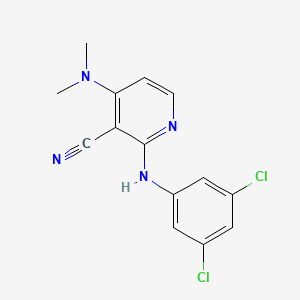

![molecular formula C20H19N3O2S B2388906 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865180-63-8](/img/structure/B2388906.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains an acetamido group (CONH2), an allyl group (CH2=CH-CH2-), and a phenylacetamide moiety (C6H5-CONH-). These functional groups could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that derivatives of N-phenylacetamide, including those with thiazole moieties, demonstrate significant antibacterial and antifungal properties. For instance, a study by (Lu et al., 2020) showed that these compounds have promising antibacterial activities against various bacteria strains, with some derivatives also exhibiting nematicidal activity. Similarly, (Saravanan et al., 2010) and (Darwish et al., 2014) highlighted the antimicrobial potential of various thiazole derivatives.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. (Lesyk et al., 2007) investigated thiazolo[3,2-b][1,2,4]triazol-6-ones derivatives, revealing potent anticancer activity against various cancer cell lines. In addition, (Duran & Demirayak, 2012) and (Karaburun et al., 2018) demonstrated that certain thiazole-acetamide derivatives exhibit significant anticancer activities.

Anti-Inflammatory and Analgesic Effects

Research by (Golota et al., 2015) focused on the synthesis of thiazolidinone derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). Their findings suggest that these compounds have notable anti-exudative activity, indicating their potential as anti-inflammatory agents.

Metabolic Stability Improvement

A study by (Stec et al., 2011) explored modifications of thiazole derivatives to enhance metabolic stability, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibition.

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives was explored in a study by (Kohn et al., 1993). They found that certain alpha-acetamido-N-benzylacetamide derivatives, including those with a thiazole moiety, displayed significant protection against seizures in mice.

Hypoglycemic and Hypolipidemic Effects

In research conducted by (Mehendale-Munj et al., 2011), novel thiazolidinedione ring-containing molecules were synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-3-11-23-17-10-9-16(21-14(2)24)13-18(17)26-20(23)22-19(25)12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDGIYIEVYPPCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

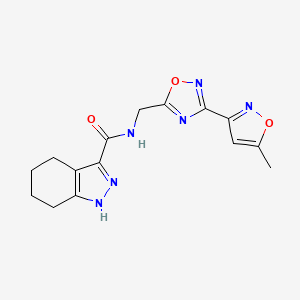

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)

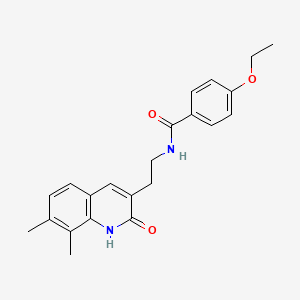

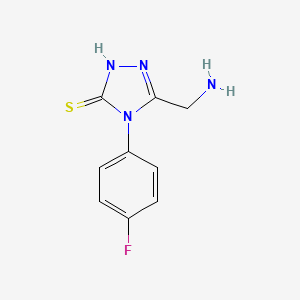

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

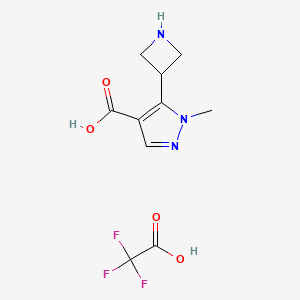

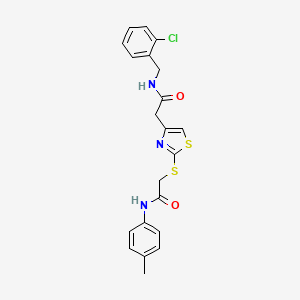

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)